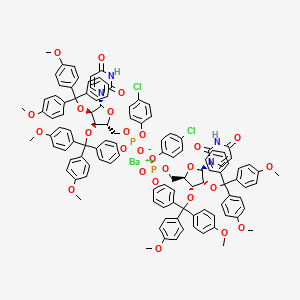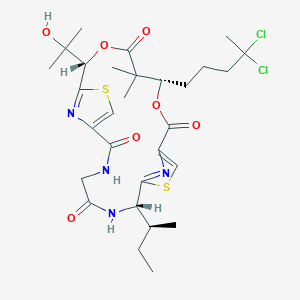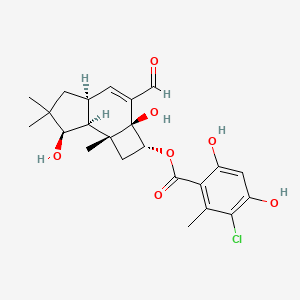
Milnacipran
Übersicht
Beschreibung
Milnacipran is used to treat a condition called fibromyalgia, which causes muscle pain and stiffness . It belongs to a group of medicines known as selective serotonin and norepinephrine reuptake inhibitors (SSNRIs). These medicines work by increasing the activity of certain chemicals in the brain called serotonin and norepinephrine .
Molecular Structure Analysis
Milnacipran is a racemic mixture of the 1S,2R and 1R,2S enantiomers . The molecular formula of Milnacipran is C15H22N2O . The molecular weight is 246.354 g/mol .Wissenschaftliche Forschungsanwendungen
Treatment of Major Depression and Fibromyalgia
Milnacipran is a dual serotonin and norepinephrine reuptake inhibitor, clinically used for the treatment of major depression or fibromyalgia . It exists as a racemic blend, showcasing balanced efficacy in hindering the reuptake of both serotonin and noradrenaline .
Pharmacokinetics Research
Milnacipran has been used in pharmacokinetics research to study its absorption, distribution, and elimination characteristics in mice after intraperitoneal administration . A liquid chromatography–mass spectrometry (LC-MS/MS) method was developed and validated to accurately quantify milnacipran in biological samples .
Neuropathic Pain Management
Milnacipran has been shown to have an antihyperalgesic effect on cisplatin-induced neuropathy . It attenuates mechanical allodynia in mouse models of cisplatin-induced poly-neuropathic pain .
Neurotransmitter Reuptake Inhibition
Milnacipran is known for its balanced efficacy in hindering the reuptake of both serotonin and noradrenaline, while abstaining from direct interaction with other monoamines and receptors .
Research on Thermal Hyperalgesia
Intrathecal injection of milnacipran has been shown to suppress thermal hyperalgesia .
Bioavailability Studies
Studies have been conducted to determine the bioavailability of milnacipran after intraperitoneal injection . The bioavailability was found to be 92.5% after the IP injection .
Wirkmechanismus
Target of Action
Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of fibromyalgia and a short-term treatment of major depressive disorder . The primary targets of Milnacipran are the serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft . By inhibiting these transporters, Milnacipran increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing their neurotransmission .
Mode of Action
Milnacipran works by inhibiting the reuptake of both serotonin and norepinephrine, with a somewhat increased preference for noradrenaline reuptake inhibition . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their neurotransmission . This can lead to various downstream effects, such as the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .
Biochemical Pathways
The increased levels of serotonin and norepinephrine in the synaptic cleft can affect various biochemical pathways. For instance, the enhancement of norepinephrine neurotransmission is thought to play an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord . Furthermore, the increased serotonin levels can also contribute to the analgesic effects of Milnacipran .
Result of Action
The molecular and cellular effects of Milnacipran’s action primarily involve the enhancement of serotonin and norepinephrine neurotransmission, which can lead to various downstream effects. For instance, Milnacipran has been shown to alleviate depression-like behaviors in rats, alleviate the dysregulation of synaptic plasticity, and suppress neuroinflammation within the hippocampus induced by lipopolysaccharide (LPS) treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Milnacipran. For instance, gut microbiota differences have been shown to affect susceptibility to intestinal I/R-induced enterogenic sepsis, and gut microbiota-derived Milnacipran plays a pivotal role in tolerance to intestinal I/R in an AHR/ILC3/IL-22 signaling-dependent manner . Furthermore, the efficacy of Milnacipran can also be influenced by factors such as the patient’s health status, co-administration with other drugs, and genetic factors .
Safety and Hazards
Milnacipran may cause serious side effects. Some of the side effects include little or no urination, blurred vision, tunnel vision, eye pain or swelling, or seeing halos around lights, a seizure, a light-headed feeling, like you might pass out, liver problems, low sodium level, or manic episodes . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .
Zukünftige Richtungen
Milnacipran is licensed to treat fibromyalgia only in some parts of the world, particularly the USA . It is not approved for the clinical treatment of major depressive disorder in the US, but it is in other countries . There is ongoing research to determine if the efficacy and tolerability of milnacipran as an antidepressant are superior, inferior, or equal to that of other antidepressants for acute treatment of major depressive disorder .
Eigenschaften
IUPAC Name |
(1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFMKBJSRMPLA-HIFRSBDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048287, DTXSID601025164 | |
| Record name | Milnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextromilnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Milnacipran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.23e+00 g/L | |
| Record name | Milnacipran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Milnacipran | |
CAS RN |
96847-55-1, 92623-85-3 | |
| Record name | Dextromilnacipran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96847-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milnacipran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92623-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milnacipran [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092623853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextromilnacipran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096847551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dextromilnacipran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXTROMILNACIPRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES1O38J3C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MILNACIPRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G56VK1HF36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Milnacipran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of milnacipran?
A1: Milnacipran acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). [, , , ] It binds to both the serotonin and norepinephrine transporters, preventing the reuptake of these neurotransmitters back into the presynaptic neuron. This leads to increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing their respective neurotransmission. [, , , ]
Q2: What are the downstream effects of increased serotonin and norepinephrine levels induced by milnacipran?
A3: While the precise mechanisms underlying milnacipran's therapeutic effects remain unclear, increased serotonin and norepinephrine levels are thought to influence various physiological processes related to mood, pain perception, sleep, and cognition. [, ] For instance, in animal models of neuropathic pain, milnacipran's analgesic effects were significantly attenuated by depleting spinal norepinephrine, suggesting a crucial role for the noradrenergic system in its pain-relieving properties. [] Additionally, in a study investigating the effects of repeated milnacipran treatment on synaptic plasticity, the drug restored the suppression of long-term potentiation (LTP), an effect attributed to enhanced serotonin neurotransmission potentially linked to noradrenergic activity. []
Q3: What is the molecular formula and weight of milnacipran?
A3: This information is not provided in the provided research excerpts. For precise structural characterization data, please refer to comprehensive chemical databases or the manufacturer's information.
Q4: Is there any information available on the spectroscopic data (e.g., NMR, IR) of milnacipran within the provided research?
A4: The provided research excerpts do not include spectroscopic data for milnacipran. This information is typically found in chemical characterization studies or the drug's official monograph.
Q5: How is milnacipran absorbed, distributed, metabolized, and excreted (ADME)?
A6: Milnacipran is well-absorbed orally with high bioavailability (>85%). [, ] It is rapidly and extensively distributed throughout the body. [] Milnacipran is largely eliminated in the urine, primarily as the unchanged parent drug or as a glucuronide conjugate. [, ] Notably, its metabolism does not significantly involve the cytochrome P450 enzyme system. [, ]
Q6: Does milnacipran exhibit linear pharmacokinetics?
A7: Yes, milnacipran demonstrates a linear dose-concentration relationship within the therapeutic dose range of 25-200 mg/day. [] This means that plasma concentrations of the drug increase proportionally with increasing doses.
Q7: Are there any clinically significant drug interactions associated with milnacipran?
A9: Although milnacipran's metabolism does not heavily rely on the cytochrome P450 system, potential drug interactions can still occur. [, ] The use of milnacipran with monoamine oxidase inhibitors (MAOIs) is contraindicated due to the risk of serotonin syndrome. [, ] Concomitant use with other serotonergic drugs should be closely monitored. [, ]
Q8: What are the primary clinical indications for milnacipran?
A11: In the United States, milnacipran is approved by the Food and Drug Administration (FDA) for the management of fibromyalgia in adults. [, , ] It is also marketed in some European countries for treating major depressive disorder. [, , , , , ]
Q9: What is the efficacy of milnacipran in treating fibromyalgia?
A12: Clinical trials have demonstrated that milnacipran, at doses of 100 mg/day and 200 mg/day, provides statistically significant improvements in pain, global well-being, and physical function in patients with fibromyalgia compared to placebo. [, , ] These improvements were observed as early as one week after treatment initiation and were sustained for up to 6 months. []
Q10: Does milnacipran alleviate symptoms beyond pain in fibromyalgia patients?
A13: Yes, in addition to pain relief, milnacipran has shown beneficial effects on other fibromyalgia-associated symptoms, including fatigue, cognitive dysfunction, and mental health. [, , ]
Q11: How does the efficacy of milnacipran compare to other antidepressants in treating depression?
A14: Meta-analyses of clinical trials indicate that milnacipran demonstrates comparable efficacy to tricyclic antidepressants (TCAs) and superior efficacy to selective serotonin reuptake inhibitors (SSRIs) in treating major depressive disorder. [, , , ]
Q12: What are the common adverse events associated with milnacipran?
A16: The most commonly reported adverse events associated with milnacipran are nausea, headache, constipation, hot flashes, and insomnia. [, , ] These side effects are generally mild to moderate and tend to subside with continued treatment.
Q13: Does milnacipran have any potential for abuse or dependence?
A17: While milnacipran is not classified as a controlled substance, it can potentially lead to physical dependence, as evidenced by withdrawal symptoms upon abrupt discontinuation, similar to other SNRIs and SSRIs. [] Therefore, gradual tapering of the drug is recommended after extended use.
Q14: Are there specific patient populations where milnacipran use requires caution?
A18: Milnacipran should be used with caution in patients with a history of seizures, cardiovascular disease, or those at risk of hyponatremia. [, ] Additionally, a boxed warning highlights the increased risk of suicidal thinking and behavior in children, adolescents, and young adults (aged 18-24 years) taking antidepressants, including milnacipran. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,1'R,6S,9S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1247708.png)

![(3-{4-[1-(4-{2-[4-(3-Diethylamino-propoxy)-phenyl]-benzoimidazol-1-yl}-butyl)-1H-benzoimidazol-2-yl]-phenoxy}-propyl)-diethyl-amine](/img/structure/B1247712.png)




![(3S)-7-[2-[2-[(E)-2-Cyclopentylvinyl]-5-methyloxazole-4-yl]ethoxy]-2-[(2E,4E)-1-oxo-2,4-hexadiene-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B1247720.png)


![(3R)-3-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamoyl]-5-methylhexanoic acid](/img/structure/B1247723.png)


![6-[4-(6-Fluoro-1,2-benzisoxazole-3-yl)piperidinomethyl]-6,7-dihydrobenzofuran-4(5H)-one](/img/structure/B1247729.png)